molecular formula C17H13ClN2OS B11351359 3-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

3-chloro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11351359
M. Wt: 328.8 g/mol
InChI Key: AKHLZTNNGWPOKS-UHFFFAOYSA-N
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Description

3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a pyridin-2-yl group, a thiophen-2-ylmethyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Substitution with Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

    Introduction of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be added through a Friedel-Crafts alkylation reaction using thiophene derivatives and an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyridin-2-yl and thiophen-2-ylmethyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

3-chloro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H13ClN2OS/c18-14-6-3-5-13(11-14)17(21)20(12-15-7-4-10-22-15)16-8-1-2-9-19-16/h1-11H,12H2

InChI Key

AKHLZTNNGWPOKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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